molecular formula C7H7NO3 B1366029 5-Methoxynicotinic acid CAS No. 20826-03-3

5-Methoxynicotinic acid

Cat. No.: B1366029
CAS No.: 20826-03-3
M. Wt: 153.14 g/mol
InChI Key: VDZUWTLBWRZRTR-UHFFFAOYSA-N
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Description

5-Methoxynicotinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of nicotinic acid, featuring a methoxy group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxynicotinic acid can be synthesized through several methods. One common approach involves the methylation of nicotinic acid using methanol in the presence of a catalyst. Another method includes the oxidation of 5-methoxypyridine using oxidizing agents like potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The process often uses pollution-free water as a solvent and 3,5-dimethylpyridine as a starting material. Potassium permanganate is used as an oxidizing agent, and the reaction is carried out under mild conditions to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methoxynicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxynicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzymatic activities and receptor interactions. For example, it may interact with nicotinic acid receptors, influencing lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 5-Methoxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZUWTLBWRZRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313471
Record name 5-Methoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20826-03-3
Record name 5-Methoxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20826-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxynicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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